molecular formula C5H4ClN5 B1426457 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 1306739-68-3

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B1426457
CAS No.: 1306739-68-3
M. Wt: 169.57 g/mol
InChI Key: UQNMBTMDTZKFKO-UHFFFAOYSA-N
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Description

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This heterocyclic scaffold is closely related to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which have been identified as possessing a unique mechanism of tubulin inhibition, making them promising candidates for development as anticancer agents . The triazolo-pyrimidine core is a privileged structure in drug discovery, known for its wide spectrum of biological activities . The chloro and amine functional groups on this fused bicyclic system make it a versatile intermediate for further synthetic elaboration. Researchers can utilize this compound to develop novel analogs for structure-activity relationship (SAR) studies, particularly in the search for new therapeutics. For example, recent research on 3(4)-alkyl-substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-amines has demonstrated cytotoxic activity against various human tumor cell lines, such as rhabdomyosarcoma (Rd), colorectal adenocarcinoma (CaCo-2), and bladder carcinoma (T-24) cells, with lead compounds exhibiting a cytostatic effect that slows DNA replication and cancer cell division . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMBTMDTZKFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with the preparation of chloropyrimidinylhydrazones, which are derived from chloropyrimidines. The key steps involve:

  • Preparation of 4,6-dihydroxypyrimidines through condensation of malonate derivatives with formamide or formamidine salts.
  • Chlorination of these dihydroxypyrimidines to obtain dichloropyrimidines using phosphorus oxychloride (POCl₃) in reflux conditions, achieving yields of 75–90%.

Formation of Hydrazones

The chloropyrimidinylhydrazines are synthesized by reacting the dichloropyrimidines with hydrazine hydrate:

Chloropyrimidine derivative + Hydrazine hydrate → Chloropyrimidinylhydrazine

This step typically yields high purity hydrazines (90–95%) under mild conditions (45°C, 2 hours).

Condensation with Aldehydes

The hydrazines are condensed with aromatic or aliphatic aldehydes to produce hydrazones:

Chloropyrimidinylhydrazine + Aldehyde → Hydrazone

Optimal conditions involve room temperature reactions in ethanol, with aromatic aldehydes generally giving higher yields (~85%).

Oxidative Cyclization Using Hypervalent Iodine (IBD)

The core step involves cyclization of hydrazones using IBD as an oxidant:

Hydrazone + Iodobenzene diacetate (IBD) → [1,2,4]triazolo[4,3-c]pyrimidine derivative

Reaction conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature (~25°C)
  • Reaction time: 4 hours
  • IBD equivalents: 1.0–1.3

Research findings:

  • Initial yields are moderate (~57%), but optimization (increasing IBD to 1.2–1.3 equivalents) improves yields to 75%.

Rearrangement to the Target Compound

The cyclized products undergo a Dimroth rearrangement to furnish the desired 7-Chlorotriazolo[4,3-c]pyrimidin-5-amine . This rearrangement involves heating or acid treatment, leading to the formation of the fused heterocyclic system with high efficiency.

Alternative Synthetic Approaches

While the hypervalent iodine-mediated cyclization is the most recent and efficient method, other approaches include:

However, these methods tend to be less efficient or more complex compared to the oxidative cyclization route.

Data Summary and Comparative Table

Method Starting Material Reagents Reaction Conditions Yield (%) Notes
Oxidative cyclization with IBD Hydrazone derivatives Iodobenzene diacetate (IBD) DCM, room temperature, 4 hours 57–75 Optimized with excess IBD improves yield
Cyclization via hydrazine and chlorination Chloropyrimidines + hydrazine POCl₃, reflux 75–90% chlorination High Precursor preparation step
Condensation with aldehydes Hydrazine derivatives + aldehydes Ethanol, room temp 66–96% depending on aldehyde High Aromatic aldehydes give better yields
Palladium-catalyzed coupling Aldehyde hydrazones Pd catalysts Mild to moderate Variable Less common

Notes on Reaction Optimization and Industrial Scale

  • Reaction parameters such as temperature, solvent, and oxidant equivalents significantly influence yields.
  • Use of environmentally friendly oxidants like IBD aligns with green chemistry principles.
  • For large-scale synthesis, continuous flow reactors are employed to ensure consistency and safety, especially during oxidative cyclization steps.

Research Findings and Literature Support

  • The oxidative cyclization of pyrimidinylhydrazones with IBD has been demonstrated to produce the fused heterocycle efficiently, with yields up to 75% after optimization.
  • The Dimroth rearrangement is crucial for converting initial cyclization products into the target compound, often performed under mild acidic conditions or mild heating.
  • The synthesis of related heterocyclic compounds via hypervalent iodine reagents underscores the versatility and mildness of this approach, making it suitable for complex molecule construction.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is in medicinal chemistry. The compound exhibits properties that make it a potential candidate for the development of new pharmaceuticals.

Case Studies

  • Antitumor Activity : Research has indicated that derivatives of triazolo-pyrimidines can exhibit antitumor activity. A study demonstrated that modifications to the triazolo ring can enhance the cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : Another study explored the antiviral potential of similar compounds against viral infections. The results suggested that triazolo-pyrimidines could inhibit viral replication effectively .

Agricultural Science

The compound has also shown promise in agricultural applications, particularly as a potential herbicide or fungicide.

Research Findings

  • Herbicidal Activity : A study evaluated the herbicidal activity of triazolo-pyrimidine derivatives against common agricultural weeds. The results indicated significant effectiveness in inhibiting weed growth, suggesting potential for use in crop protection .

Materials Science

In materials science, this compound is being investigated for its properties in developing new materials.

Applications in Polymer Chemistry

  • Polymer Additives : Research has examined the use of triazolo-pyrimidine derivatives as additives in polymer formulations to improve thermal stability and mechanical properties .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/References
Medicinal ChemistryAntitumor activityEnhanced cytotoxicity
Antiviral propertiesInhibition of viral replication
Agricultural ScienceHerbicide/FungicideEffective against weeds
Materials SciencePolymer additivesImproved stability and properties

Mechanism of Action

The mechanism of action of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomerism and Ring Fusion

  • Triazolo[1,5-a]pyrimidines: These derivatives, such as 7-chloro[1,2,4]triazolo[1,5-a]pyrimidine, differ in the fusion position of the triazole ring (1,5-a vs. 4,3-c). This positional isomerism alters electronic distribution and steric hindrance, impacting reactivity. For instance, amination of the 7-chloro derivative in ethanol yields 5-methyl-7-aryl/cycloalkylamine analogs with 50–90% efficiency .
  • Triazolo[2,3-c]pyrimidines :
    Example: 8-Substituted 7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-amine derivatives exhibit distinct NMR profiles and melting points compared to [4,3-c] isomers. For example, a triazolo[4,3-c]pyrimidine analog showed a higher melting point (229°C vs. 183°C for the [2,3-c] isomer), highlighting the influence of ring fusion on physical properties .

Halogen Substitution

  • This compound (C₅H₄FN₅) is structurally analogous but differs in halogen position and type, which may modulate pharmacokinetic properties .

Adenosine Receptor Antagonists

  • Pyrazolo-Triazolo-Pyrimidines: Compounds like SCH 58261 (a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative) exhibit potent A₂A adenosine receptor antagonism. The pyrazole fusion introduces additional hydrogen-bonding sites, improving selectivity. For example, SCH 58261 showed nanomolar affinity (Kᵢ < 10 nM) at A₂A receptors .
  • Furanyl and Phenyl Substituents :
    Derivatives such as 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (compound 1 in ) demonstrated oral activity in rat models (3 mg/kg dose). Substituents at position 7 (e.g., phenyl) and position 2 (e.g., furanyl) are critical for receptor binding, with compound 8g achieving exceptional in vivo efficacy .

Biological Activity

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects. Additionally, the synthesis and structure-activity relationships (SAR) are discussed.

This compound has the molecular formula C5H4ClN5C_5H_4ClN_5 and a CAS number of 1306739-68-3. Its structure features a triazole ring fused with a pyrimidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₅H₄ClN₅
Molecular Weight173.57 g/mol
CAS Number1306739-68-3
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds structurally related to it demonstrated significant cytotoxicity against various cancer cell lines.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values in the micromolar range against different cancer cell lines:
    • MDA-MB453: IC50 = 29.1 µM
    • MCF-7: IC50 = 15.3 µM
      These findings suggest that modifications to the triazole or pyrimidine rings could enhance activity against specific cancer types .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies indicated that derivatives of triazolo-pyrimidines possess significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

  • Bacterial Strains Tested:
    • E. coli
    • S. aureus

The compound exhibited notable bacteriostatic effects with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activity.

Research Insights:

  • Compounds derived from this scaffold showed inhibition percentages comparable to indomethacin in paw edema models:
    • Inhibition rates ranged from 26.67% to 47.72% after a specified duration.
      This suggests potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. Studies indicate that halogen substitutions enhance potency against cancer cells while modifications like nitro or amino groups can improve antimicrobial efficacy.

SAR Highlights:

SubstituentEffect on Activity
ChlorineIncreased anticancer activity
NitroEnhanced antimicrobial properties
AmineImproved anti-inflammatory effects

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities of compounds related to this compound:

  • Synthesis and Characterization: A study synthesized various derivatives and evaluated their biological activities using in vitro assays.
  • Molecular Docking Studies: Docking studies showed favorable interactions with target enzymes such as DNA gyrase and kinases involved in cancer progression .

Q & A

What synthetic methodologies are effective for preparing 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine?

Basic
The compound is synthesized via cyclization reactions under controlled conditions. A key method involves refluxing intermediates like N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under argon for 12 hours, followed by purification via flash chromatography . Alternative approaches include one-pot syntheses using reagents like DMF-DMA and hydroxylamine hydrochloride to form intermediates, followed by cyclization with trifluoroacetic anhydride (TFAA) .

How is structural characterization of this compound validated in academic research?

Basic
Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., chlorine at C7 and amine at C5) and mass spectrometry for molecular weight verification. Crystallographic studies of derivatives (e.g., 8-methyl analogs) reveal planar triazolopyrimidine cores, validated by X-ray diffraction .

What are the primary reactivity patterns of this compound?

Basic
The chlorine at C7 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling diverse functionalization . The amine at C5 can be acylated or alkylated using activated carbonyl reagents (e.g., TFAA) under basic conditions, introducing structural diversity .

How can regioselective functionalization at the 7-position be achieved?

Advanced
Regioselectivity at C7 is governed by electronic effects. Carbon-carbon coupling reactions (e.g., Suzuki-Miyaura) with aryl/alkyne moieties are effective, as demonstrated using 7-chloro-N-(3,4-dimethoxybenzyl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine as a precursor . Demethylation of methoxy-protected derivatives (e.g., using BBr₃ in DCM) further enables phenolic group introduction .

What strategies optimize structure-activity relationship (SAR) studies for kinase inhibition?

Advanced
Derivatives with aryl/arylethynyl groups at C7 show enhanced binding to kinase ATP pockets. For example, 7-aryl analogs exhibit improved IC₅₀ values against CK1δ due to hydrophobic interactions. Computational docking (e.g., Glide SP scoring) predicts binding modes, validated by enzymatic assays .

How do computational methods aid in predicting biological activity?

Advanced
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular dynamics simulations model ligand-protein interactions, such as with adenosine A₂A receptors, guiding rational design of high-affinity antagonists .

How should researchers resolve contradictions in substitution reactivity data?

Advanced
Discrepancies in substitution positions (e.g., C7 vs. C6) arise from structural differences in triazolo-pyrimidine cores. For [4,3-c] isomers, C7 is more electrophilic due to ring strain, whereas [4,3-a] isomers favor C6 substitution. Experimental validation via in situ NMR monitoring clarifies regioselectivity .

What purification challenges exist, and how are they addressed?

Advanced
High-polarity intermediates often require flash chromatography (silica gel, eluent: DCM/MeOH gradients) for isolation . Recrystallization from methanol or ethanol yields single crystals for X-ray studies, though low solubility in aprotic solvents may necessitate mixed-solvent systems (e.g., DCM/hexane) .

How are spectroscopic artifacts mitigated during analysis?

Advanced
¹H NMR signal splitting from tautomerism (e.g., triazole ring dynamics) is resolved by variable-temperature NMR. Mass spectrometry artifacts (e.g., in-source fragmentation) are minimized using softer ionization techniques (ESI over EI) and high-resolution instruments (Q-TOF) .

What novel applications emerge from modifying the triazolopyrimidine scaffold?

Advanced
Incorporating biodegradable linkers (e.g., PEG chains) at C5 enhances pharmacokinetics for in vivo studies. Photoaffinity labeling via azide-alkyne click chemistry enables target identification in proteomic screens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Reactant of Route 2
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7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.